

Application Notes and Protocols for Gene Expression Analysis in BAR502-Treated Mice

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Compound of Interest

Compound Name: BAR502

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This document provides a detailed overview of the gene expression changes in mice treated with **BAR502**, a dual agonist for the Farnesoid X Receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1). It includes a summary of quantitative data, detailed experimental protocols for key experiments, and diagrams of the relevant signaling pathways and experimental workflows.

Introduction

BAR502 is a synthetic, non-bile acid, steroidal dual ligand for FXR and GPBAR1 that has shown promise in preclinical models of metabolic diseases, particularly non-alcoholic steatohepatitis (NASH).^{[1][2][3]} Its mechanism of action involves the activation of FXR, a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism, and GPBAR1, a membrane-bound bile acid receptor.^{[4][5][6]} Activation of these receptors leads to a cascade of transcriptional changes that collectively improve metabolic homeostasis. This document outlines the expected gene expression changes in mice treated with **BAR502** and provides the necessary protocols to conduct such studies.

Data Presentation: Summary of Gene Expression Changes

The following tables summarize the significant changes in hepatic and intestinal gene expression observed in mice treated with **BAR502**, typically in a model of diet-induced obesity and NASH.^{[1][7]}

Table 1: Hepatic Gene Expression Changes in **BAR502**-Treated Mice

Gene Category	Gene Name	Symbol	Effect of BAR502 Treatment	Function
Bile Acid Synthesis & Regulation	Cholesterol 7 α -hydroxylase	Cyp7a1	Downregulated	Rate-limiting enzyme in bile acid synthesis.[1][6]
Small heterodimer partner	Shp	Upregulated	Inhibits Cyp7a1 transcription.[1][6]	
Bile salt export pump	Bsep	Upregulated	Transports bile salts from hepatocytes into bile.[8]	
ATP-binding cassette sub-family G member 5	Abcg5	Upregulated	Mediates cholesterol efflux from hepatocytes.[1]	
Lipid Metabolism	Sterol regulatory element-binding protein 1c	Srebp1c	Downregulated	Master regulator of lipogenesis.[1][7]
Fatty acid synthase	Fas	Downregulated	Key enzyme in fatty acid synthesis.[1][7]	
Peroxisome proliferator-activated receptor gamma	Pparg	Downregulated	Promotes lipid storage.[1]	
CD36 molecule	Cd36	Downregulated	Fatty acid translocase.[1]	
Inflammation & Fibrosis	Tumor necrosis factor alpha	Tnf- α	Downregulated	Pro-inflammatory cytokine.[7]

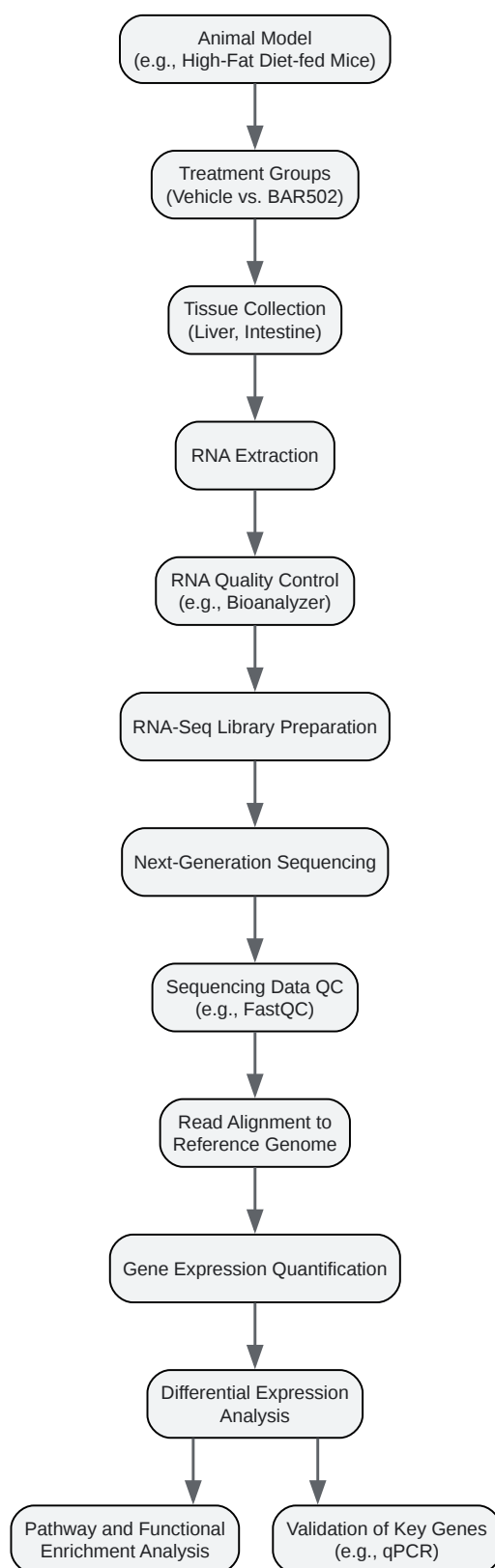
Interleukin 1 beta	Il-1 β	Downregulated	Pro-inflammatory cytokine.[7]
Collagen type I alpha 1 chain	Col1a1	Downregulated	Major component of fibrotic tissue.
Alpha-smooth muscle actin	Acta2 (α -SMA)	Downregulated	Marker of hepatic stellate cell activation.

Table 2: Intestinal Gene Expression Changes in **BAR502**-Treated Mice

Gene Category	Gene Name	Symbol	Effect of BAR502 Treatment	Function
Metabolic Regulation	Fibroblast growth factor 15	Fgf15	Upregulated	Intestinal hormone that signals to the liver to suppress bile acid synthesis.[1][7]
Glucagon-like peptide-1	Glp1	Upregulated	Incretin hormone that enhances insulin secretion and promotes satiety.[1][7]	
Small heterodimer partner	Shp	Upregulated	Involved in the regulation of bile acid and glucose metabolism.[1]	

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by **BAR502** and a typical experimental workflow for gene expression analysis.



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